molecular formula C37H33ClFN3O4 B608257 Jtk-109;jtk-109 CAS No. 480462-62-2

Jtk-109;jtk-109

Katalognummer: B608257
CAS-Nummer: 480462-62-2
Molekulargewicht: 638.1 g/mol
InChI-Schlüssel: NIBYCXOKANETJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of JTK-109 involves the preparation of benzimidazole derivatives bearing substituted biphenyls. The key steps include the formation of the benzimidazole core and subsequent functionalization with various substituents to enhance its inhibitory activity .

Industrial Production Methods: While specific industrial production methods for JTK-109 are not widely documented, the general approach involves large-scale synthesis of the benzimidazole core followed by purification and functionalization steps. The process is optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Mechanisms of HCV Replication
JTK-109 is extensively used to investigate the mechanisms underlying HCV replication. It specifically targets the NS5B RNA-dependent RNA polymerase, which is crucial for viral RNA synthesis. Understanding how JTK-109 inhibits this enzyme helps elucidate the viral life cycle and identifies potential therapeutic targets.

Case Study: Efficacy Against HCV Genotype 1b
In a study focusing on genotype 1b of HCV, JTK-109 demonstrated significant inhibition of subgenomic viral RNA replication in replicon cell assays at low submicromolar concentrations. The compound exhibited favorable pharmacokinetic profiles and high selectivity for NS5B, suggesting its potential as a clinical candidate for treating hepatitis C infections .

Medical Applications

Therapeutic Potential
The primary medical application of JTK-109 lies in its development as a therapeutic agent against HCV. Given its high potency and selectivity, it has been explored in preclinical studies to assess its effectiveness in clinical settings.

Comparison with Other Inhibitors
JTK-109's potency is notable when compared to other non-nucleoside inhibitors such as Dasabuvir and Setrobuvir. Its IC50 value of 0.017 μM positions it as one of the most effective inhibitors in its class.

Compound Name IC50 Value (μM)
JTK-1090.017
Dasabuvir0.5
Setrobuvir0.2

Wirkmechanismus

JTK-109 exerts its effects by inhibiting the hepatitis C virus NS5B RNA-dependent RNA polymerase. This enzyme is crucial for the replication of the hepatitis C virus RNA genome. By binding to the enzyme, JTK-109 prevents the synthesis of viral RNA, thereby inhibiting the replication of the virus .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of JTK-109: JTK-109 is unique due to its high potency and selectivity for the hepatitis C virus NS5B RNA-dependent RNA polymerase. It has shown significant inhibitory activity with an IC50 value of 0.017 μM, making it one of the most potent inhibitors in its class .

Biologische Aktivität

JTK-109 is a synthetic compound developed primarily as a non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase, specifically targeting the NS5B protein. This compound belongs to the class of benzimidazole derivatives and has shown significant promise in antiviral therapy due to its potent inhibitory effects on HCV replication.

JTK-109 inhibits HCV replication by binding to the NS5B polymerase, preventing the enzyme from synthesizing viral RNA. The compound's high selectivity for HCV, coupled with low cytotoxicity in cell-based assays, positions it as a leading candidate for therapeutic applications against hepatitis C infections. Its mechanism involves interference with the polymerase activity essential for viral RNA synthesis, as evidenced by its low IC50 value of approximately 0.017 μM, indicating strong efficacy in blocking viral replication .

Structural Characteristics

The structural modifications of JTK-109 are critical to its biological activity. The benzimidazole core undergoes substitution reactions during synthesis, enhancing its binding affinity and selectivity towards NS5B polymerase. Specific alterations at various positions of the benzimidazole ring have been shown to significantly improve its inhibitory properties .

Comparative Analysis of Inhibitors

A comparative analysis of JTK-109 with other known inhibitors targeting NS5B polymerase is presented in the table below:

Compound NameStructure TypeIC50 Value (μM)Unique Features
JTK-109Benzimidazole derivative0.017High selectivity and low cytotoxicity
Valopicitabine3′-O-valinyl ester0.76Improved oral bioavailability
GS-9669Thumb Site II inhibitor0.3Different binding site on NS5B
TMC647055Non-nucleoside inhibitor0.1Allosteric mechanism of action

JTK-109's unique structural modifications contribute to its superior potency and selectivity compared to these similar compounds, making it a noteworthy candidate in HCV therapy .

Broader Antiviral Activity

In addition to its primary target, JTK-109 has shown activity against other viral infections, including dengue virus and norovirus. Preliminary studies suggest that its antiviral potential may extend beyond HCV, indicating a broader therapeutic application against RNA viruses .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity and efficacy of JTK-109:

  • Kinetics Analysis : In vitro studies measured initial reaction velocities at varying concentrations of JTK-109, demonstrating effective inhibition of NS5B polymerase activity .
  • Resistance Assessment : Research involving Huh7.5 cells containing an HCV replicon indicated that prolonged exposure to JTK-109 could lead to mutations conferring resistance, specifically the S96T mutation near the active site of NS5B .
  • Molecular Docking Studies : Molecular dynamics simulations and docking studies have confirmed that JTK-109 binds effectively to the active site of NS5B, providing insights into its binding dynamics and potential interactions with other viral components .

Eigenschaften

CAS-Nummer

480462-62-2

Molekularformel

C37H33ClFN3O4

Molekulargewicht

638.1 g/mol

IUPAC-Name

2-[4-[[2-(4-chlorophenyl)-5-(2-oxopyrrolidin-1-yl)phenyl]methoxy]-2-fluorophenyl]-1-cyclohexylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C37H33ClFN3O4/c38-26-11-8-23(9-12-26)30-15-13-28(41-18-4-7-35(41)43)19-25(30)22-46-29-14-16-31(32(39)21-29)36-40-33-20-24(37(44)45)10-17-34(33)42(36)27-5-2-1-3-6-27/h8-17,19-21,27H,1-7,18,22H2,(H,44,45)

InChI-Schlüssel

NIBYCXOKANETJM-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)C2=C(C=C(C=C2)OCC3=C(C=CC(=C3)N4CCCC4=O)C5=CC=C(C=C5)Cl)F)OC(=O)C6=CC7=C(C=C6)N=CN7

Kanonische SMILES

C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=C2C4=C(C=C(C=C4)OCC5=C(C=CC(=C5)N6CCCC6=O)C7=CC=C(C=C7)Cl)F

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

JTK-109;  JTK 109;  JTK109

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.